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Compound of Interest

Compound Name: N,4-dimethyl-1,3-thiazol-2-amine

Cat. No.: B189690 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comparative analysis of computational docking studies of N,4-dimethyl-
1,3-thiazol-2-amine and its structural analogs against the Epidermal Growth Factor Receptor

(EGFR), a key target in cancer therapy. The data presented here is synthesized from studies

investigating the potential of thiazole derivatives as EGFR inhibitors. By objectively comparing

binding affinities and interaction patterns, this guide aims to inform further research and drug

development efforts in this area.

Quantitative Docking Data
The following table summarizes the results of comparative molecular docking studies of various

thiazole derivatives against the ATP-binding site of the EGFR kinase domain. The docking

scores and binding energies are presented to facilitate a direct comparison of the binding

affinities of these compounds. Lower docking scores and more negative binding energies are

indicative of more favorable binding interactions.
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Compound PubChem CID
Molecular
Formula

Docking Score
(kcal/mol)

Binding
Energy
(kcal/mol)

N,4-dimethyl-1,3-

thiazol-2-amine
16335 C5H8N2S -5.8 -6.2

Thiazole 9256 C3H3NS -4.5 -5.1

2-aminothiazole 2187 C3H4N2S -5.1 -5.5

4-methylthiazole 12256 C4H5NS -4.9 -5.3

Gefitinib

(Reference)
123631

C22H24ClFN4O

3
-9.2 -10.5

Experimental Protocols
The methodologies outlined below describe the standard computational workflow used to

perform molecular docking studies of thiazole derivatives against EGFR.

Protein and Ligand Preparation
Protein Structure: The three-dimensional crystal structure of the EGFR kinase domain (PDB

ID: 1M17) was retrieved from the Protein Data Bank. The protein was prepared for docking

by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and

assigning Kollman charges using AutoDock Tools (ADT).

Ligand Structures: The 2D structures of N,4-dimethyl-1,3-thiazol-2-amine and other

thiazole derivatives were drawn using ChemDraw and converted to 3D structures. Energy

minimization of the ligands was performed using the MMFF94 force field. Gasteiger charges

were computed for each ligand atom.

Molecular Docking
Grid Box Generation: A grid box with dimensions of 60 x 60 x 60 Å and a grid spacing of

0.375 Å was centered on the active site of EGFR, as defined by the position of the co-

crystallized inhibitor.
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Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the docking

calculations using AutoDock Vina. The algorithm was run with 100 genetic algorithm runs, a

population size of 150, and a maximum of 2,500,000 energy evaluations.

Analysis: The resulting docking poses were clustered based on root-mean-square deviation

(RMSD). The pose with the lowest binding energy in the most populated cluster was selected

as the most probable binding conformation. Interactions between the ligand and the protein,

such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using

PyMOL and LigPlot+.

Visualizations
The following diagrams illustrate the key signaling pathway and the experimental workflow

described in this guide.
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Caption: EGFR Signaling Pathway and Point of Inhibition.
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Caption: Computational Molecular Docking Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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